SAH-13C10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H20N6O5S |

|---|---|

Molekulargewicht |

394.34 g/mol |

IUPAC-Name |

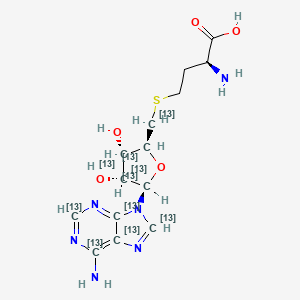

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |

InChI-Schlüssel |

ZJUKTBDSGOFHSH-JIXUBOHWSA-N |

Isomerische SMILES |

[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SAH-13C10: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of SAH-13C10 and its unlabeled analogue, S-Adenosyl-L-homocysteine (SAH). It details their chemical properties, biological significance, and applications in research, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Introduction to this compound and S-Adenosyl-L-homocysteine (SAH)

S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate in cellular metabolism, primarily formed as a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions. This compound is the stable isotope-labeled version of SAH, containing ten ¹³C atoms. This isotopic labeling makes it an invaluable tool in metabolic studies and quantitative mass spectrometry.

SAH plays a critical role in regulating cellular methylation processes. As a product of methyltransferase activity, it acts as a potent feedback inhibitor for most SAM-dependent methyltransferases.[1][2] The intracellular ratio of SAM to SAH is a crucial indicator of the cell's "methylation potential," and dysregulation of this ratio is implicated in various pathological conditions.[3]

This compound serves as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of SAH in biological samples using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[4] The use of a ¹³C-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays as it co-elutes with the analyte and compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5][6]

Chemical and Physical Properties

The chemical and physical properties of this compound are virtually identical to those of unlabeled SAH, with the primary difference being its molecular weight due to the incorporation of ten ¹³C isotopes.

| Property | S-Adenosyl-L-homocysteine (SAH) | This compound |

| Synonyms | AdoHcy, S-Adenosylhomocysteine | ¹³C Labeled SAH |

| CAS Number | 979-92-0 | 2687960-02-5 |

| Molecular Formula | C₁₄H₂₀N₆O₅S | C₄¹³C₁₀H₂₀N₆O₅S |

| Molecular Weight | 384.41 g/mol | 394.35 g/mol (calculated) |

| Appearance | Crystalline solid | Not specified, likely a solid |

| Melting Point | 209 - 211 °C | Not specified |

| Storage | -20°C | -20°C |

| Stability | ≥ 4 years | Not specified, expected to be stable |

Quantitative Biological Data: Inhibition of Methyltransferases

SAH is a known inhibitor of SAM-dependent methyltransferases. The following table summarizes key quantitative data regarding its inhibitory activity.

| Enzyme/Complex | Substrate | IC₅₀ | Kᵢ | Kₘ for SAM | Organism/System |

| METTL3-METTL14 | - | 0.9 ± 0.1 µM | - | - | In vitro |

| G9a | Histone H3 Peptide | 6.83 µM (Gliotoxin) | - | 0.6 ± 0.096 µM | In vitro |

| Dnmt1 | DNA | - | - | 4.4 ± 0.5 µM | In vitro |

| Dnmt3b | dIdC | - | - | 0.3 ± 0.1 µM | In vitro |

| Dnmt3b | dGdC | - | - | 0.7 ± 0.3 µM | In vitro |

Note: S-adenosylhomocysteine is a potent product inhibitor of most S-adenosylmethionine-dependent methyltransferases, with Kᵢ values in the submicromolar to low micromolar range.[1][2] For many methyltransferases, the Kᵢ value for SAH is often lower than the Kₘ value for SAM.[2]

Signaling Pathway: The Methionine Cycle

SAH is a central component of the methionine cycle, a critical metabolic pathway that regulates the flow of methyl groups for various cellular processes.

Caption: The Methionine Cycle and related pathways.

The methionine cycle begins with the activation of methionine by ATP to form SAM, the universal methyl donor.[7] Methyltransferases then catalyze the transfer of the methyl group from SAM to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids, producing SAH as a byproduct.[1] SAH is a potent inhibitor of these methyltransferases and must be removed for methylation reactions to continue.[2] This is accomplished by SAH hydrolase, which reversibly hydrolyzes SAH to homocysteine and adenosine.[8] Homocysteine can then be either remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine.[7]

Experimental Protocols

Protocol for a Generic Methyltransferase Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a compound, such as SAH, against a SAM-dependent methyltransferase using a commercially available assay kit that detects SAH formation (e.g., AptaFluor™ or MTase-Glo™).

Materials:

-

Purified methyltransferase enzyme

-

Enzyme-specific substrate (e.g., histone peptide, DNA oligonucleotide)

-

S-Adenosyl-L-methionine (SAM)

-

S-Adenosyl-L-homocysteine (SAH) for standard curve

-

Test inhibitor (e.g., unlabeled SAH)

-

Assay buffer

-

SAH detection reagent kit (e.g., AptaFluor™ SAH Methyltransferase Assay)

-

Microplate reader (fluorescence or luminescence)

-

384-well or 96-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (SAH) in a suitable solvent (e.g., DMSO or assay buffer).

-

Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve.

-

Prepare solutions of the methyltransferase enzyme, substrate, and SAM in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically, often near the Kₘ for SAM and the substrate.

-

Prepare SAH standards for a standard curve by serially diluting a known concentration of SAH in assay buffer.

-

-

Enzyme Reaction:

-

To the wells of the assay plate, add the test inhibitor at various concentrations. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).

-

Add the substrate and SAM to the wells.

-

Initiate the methyltransferase reaction by adding the enzyme to all wells except the no-enzyme control.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow for SAH production. The reaction time should be within the linear range of the assay.

-

-

SAH Detection:

-

Stop the enzyme reaction by adding the stop reagent provided in the detection kit.

-

Add the SAH detection mixture to all wells, including the SAH standards.

-

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2-3 hours) to allow the detection signal to develop.

-

-

Data Acquisition and Analysis:

-

Read the plate on a microplate reader at the appropriate wavelength for the detection reagent (fluorescence or luminescence).

-

Generate a standard curve by plotting the signal from the SAH standards against their known concentrations.

-

Convert the signal from the enzyme reaction wells to the concentration of SAH produced using the standard curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

-

Caption: Workflow for a methyltransferase inhibition assay.

Protocol for Quantification of SAH in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines the general steps for quantifying endogenous SAH in a biological matrix (e.g., plasma, cell lysate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

Materials:

-

Biological samples (e.g., plasma, cell lysates)

-

This compound internal standard (IS) of known concentration

-

Unlabeled SAH for calibration standards

-

Acetonitrile (ACN) with formic acid (FA) for protein precipitation

-

Mobile phases for LC (e.g., Water with 0.1% FA, ACN with 0.1% FA)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of unlabeled SAH into a surrogate matrix (e.g., charcoal-stripped plasma or the same matrix as the samples if SAH is not endogenous). Prepare QCs at low, medium, and high concentrations in the same manner.

-

Sample Extraction:

-

Thaw biological samples, calibration standards, and QCs on ice.

-

To a fixed volume of each sample, standard, and QC, add a precise volume of the this compound internal standard solution.

-

Perform protein precipitation by adding a volume of cold ACN with 0.1% FA (e.g., 3 volumes).

-

Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

-

-

-

LC-MS/MS Analysis:

-

Chromatography: Equilibrate the LC column with the initial mobile phase conditions. Inject a small volume of the extracted sample onto the column. Use a gradient elution to separate SAH from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled SAH and this compound.

-

Example transitions: These would need to be optimized for the specific instrument.

-

-

Develop an injection list that includes blanks, calibration standards, QCs, and unknown samples.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte (SAH) and the internal standard (this compound) for all injections.

-

Calculate the peak area ratio (analyte peak area / IS peak area) for each standard, QC, and sample.

-

Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression analysis (typically with 1/x² weighting).

-

Determine the concentration of SAH in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Validate the assay by ensuring the QCs are within acceptable accuracy and precision limits (e.g., ±15%).

-

Caption: Workflow for LC-MS/MS quantification of SAH.

Conclusion

This compound, as a stable isotope-labeled analog of S-Adenosyl-L-homocysteine, is an indispensable tool for researchers in drug development and metabolic studies. Its use as an internal standard enables highly accurate and precise quantification of SAH, a critical modulator of cellular methylation. Understanding the chemical properties of SAH, its role in the methionine cycle, and its inhibitory effects on methyltransferases is fundamental for investigating the epigenetic and metabolic basis of various diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of this compound in a research setting.

References

- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 3. abcam.com [abcam.com]

- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Maze: The Enigmatic SAH-13C10

A comprehensive analysis of current scientific literature reveals no specific compound designated as "SAH-13C10" and its associated mechanism of action in metabolic pathways. The search results for this term predominantly lead to research on "Subarachnoid Hemorrhage (SAH)" and the various signaling cascades implicated in its pathophysiology. The "13C" component of the query likely refers to the use of Carbon-13 isotopes in metabolic flux analysis, a common experimental technique to trace the fate of molecules through biochemical pathways.

While a direct analysis of this compound is not possible due to the absence of data, this guide will provide an in-depth overview of the metabolic and signaling pathways frequently investigated in the context of Subarachnoid Hemorrhage, a field where a similarly named compound might hypothetically be studied. We will also delve into the principles of 13C-assisted metabolism analysis, a key experimental approach in metabolic research.

Metabolic Dysregulation Following Subarachnoid Hemorrhage

Subarachnoid Hemorrhage is a life-threatening condition characterized by bleeding into the subarachnoid space, leading to a cascade of secondary brain injuries. A significant body of research highlights the critical role of metabolic and inflammatory signaling pathways in the aftermath of SAH. Understanding these pathways is crucial for the development of therapeutic interventions.

Several key signaling pathways are implicated in the early brain injury that follows SAH. These include:

-

Toll-Like Receptor 4 (TLR4) Signaling: TLR4, expressed on microglia, plays a pivotal role in the innate immune response and neuroinflammation following SAH.[1] Its activation triggers downstream signaling cascades that lead to the production of inflammatory cytokines.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways are involved in cellular stress responses, and their activation is observed in cerebral arteries and the cortex after SAH.[2] Inhibition of these pathways has been shown to reduce blood-brain barrier permeability and brain edema.[2]

-

PI3K/Akt and mTOR Signaling: The PI3K/Akt pathway is a crucial regulator of cell survival and metabolism. The mammalian target of rapamycin (mTOR) pathway, a downstream effector of PI3K/Akt, is also implicated in the neuronal response to SAH.[3][4]

-

Inflammation and Immune Cell Signaling: SAH induces a significant inflammatory response involving various immune cells and the activation of signaling pathways such as NF-κB.[3][5] This neuroinflammation contributes significantly to secondary brain injury.[1][3]

The intricate interplay of these pathways highlights the complex metabolic and cellular reprogramming that occurs after SAH.

Visualizing a Potential Experimental Workflow for Metabolic Analysis

To investigate the effect of a hypothetical compound like this compound on cellular metabolism, a researcher might employ a 13C-labeling experiment. The following diagram illustrates a generalized workflow for such an investigation.

Principles of 13C-Assisted Metabolism Analysis

13C-assisted metabolism analysis is a powerful technique to trace the flow of carbon atoms through metabolic pathways.[6][7] This method allows researchers to determine the activity of different pathways and discover new enzymatic reactions.[6][7]

Experimental Protocol: A Generalized Approach for 13C-Labeling Studies

The following outlines a general protocol for a 13C-labeling experiment, which could be adapted to study the effects of a novel compound.

1. Cell Culture and Labeling:

-

Cells of interest (e.g., neuronal cell lines, primary astrocytes) are cultured in a defined minimal medium.

-

A specific 13C-labeled substrate, such as [U-13C]-glucose or [1,2-13C]-glucose, is used as the primary carbon source. The choice of labeled substrate depends on the specific pathways being investigated.[6]

-

Cells are grown in the presence of the labeled substrate to achieve isotopic steady state.

2. Experimental Treatment:

-

Once cells have reached a steady state of labeling, they are treated with the experimental compound (e.g., the hypothetical this compound) at various concentrations and for different durations.

-

Control groups (vehicle-treated) are run in parallel.

3. Metabolite Extraction:

-

After treatment, cellular metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures, to halt enzymatic activity.

-

Intracellular metabolites are then extracted from the cells.

4. Analytical Measurement:

-

The extracted metabolites are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Mass spectrometry allows for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.

5. Data Analysis and Interpretation:

-

The mass isotopologue distributions are used to calculate metabolic fluxes through various pathways. This often involves sophisticated computational modeling.

-

By comparing the metabolic flux maps of treated and untreated cells, researchers can identify the specific metabolic pathways affected by the compound.

Hypothetical Signaling Pathway Affected by a Neuroprotective Compound

In the context of SAH, a therapeutic agent might be designed to modulate pathways that promote neuronal survival and reduce inflammation. The diagram below illustrates a hypothetical signaling cascade where a compound could exert a neuroprotective effect.

Conclusion

While the specific entity "this compound" remains unidentified in the current scientific landscape, the principles of metabolic investigation and the known signaling pathways in Subarachnoid Hemorrhage provide a robust framework for understanding how such a compound could be characterized. Future research may yet reveal the existence and mechanism of this compound or similarly named therapeutic agents. The methodologies and pathways described herein represent the forefront of research in metabolic regulation and drug discovery in the context of acute brain injury. Researchers in this field are encouraged to utilize these established techniques to elucidate the mechanisms of novel therapeutic candidates.

References

- 1. TLR4-Pathway-Associated Biomarkers in Subarachnoid Hemorrhage (SAH): Potential Targets for Future Anti-Inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways for early brain injury after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathway in Early Brain Injury after Subarachnoid Hemorrhage: News Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of S-Adenosylhomocysteine in Cellular Methylation: A Technical Guide

An In-depth Examination of S-Adenosylhomocysteine as a Critical Regulator of Methyltransferase Activity and Epigenetic Landscapes.

Abstract

Cellular methylation is a fundamental biological process, pivotal to the regulation of gene expression, protein function, and metabolic pathways. This process is critically dependent on the availability of S-adenosylmethionine (SAM), the universal methyl donor. However, the efficiency of these myriad methylation reactions is tightly controlled by the concentration of its byproduct, S-Adenosylhomocysteine (SAH). SAH is a potent competitive inhibitor of virtually all SAM-dependent methyltransferases. Consequently, the intracellular ratio of SAM to SAH, often termed the "methylation index," serves as a key indicator of the cell's capacity to perform methylation. This technical guide provides a comprehensive overview of the biochemical significance of SAH, the mechanisms governing its cellular concentration, and its profound impact on cellular processes such as DNA and histone methylation. Furthermore, it details established experimental protocols for the quantification of SAH and the assessment of methylation status, presenting key quantitative data and visualizing the core pathways involved.

Introduction to Cellular Methylation and the Methionine Cycle

Methylation is a ubiquitous biochemical reaction involving the transfer of a methyl group (CH₃) from a donor molecule to a substrate, such as DNA, RNA, proteins, or small molecules.[1] This modification is catalyzed by a large family of enzymes known as methyltransferases (MTs). The universal methyl donor for these reactions is S-adenosylmethionine (SAM).[2]

SAM is synthesized from the essential amino acid methionine and ATP in a reaction catalyzed by methionine adenosyltransferase (MAT).[3][4] After donating its methyl group, SAM is converted into S-adenosylhomocysteine (SAH).[2][5] SAH is then hydrolyzed into adenosine and homocysteine by the enzyme SAH hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY).[6][7] This hydrolysis is a critical step, as SAH is a potent product inhibitor of MTs.[8][9] Homocysteine can then be remethylated to regenerate methionine, completing the methionine cycle.[10]

The balance between SAM and SAH is crucial for maintaining cellular function. The SAM/SAH ratio is widely regarded as the "methylation index" or a measure of the cell's methylation potential.[3][4] A high SAM/SAH ratio favors ongoing methylation reactions, whereas a low ratio, typically caused by the accumulation of SAH, leads to the inhibition of methylation processes.[3][11]

References

- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 2. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. methyl-2-amino-atp.com [methyl-2-amino-atp.com]

- 9. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

SAH-13C10: A Technical Guide to its Application as a Stable Isotope Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of S-Adenosyl-L-homocysteine-13C10 (SAH-13C10) as a stable isotope labeled (SIL) internal standard for the precise and accurate quantification of S-Adenosyl-L-homocysteine (SAH) in various biological matrices. Its application is critical in advancing research in areas where methylation is a key regulatory mechanism, including epigenetics, oncology, and neurobiology, as well as in the development of novel therapeutics targeting methyltransferases.

Core Concepts: The Role of SAH and the Need for Accurate Quantification

S-Adenosyl-L-homocysteine (SAH) is a crucial intermediate in the methionine cycle and a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[1][2] These enzymes are responsible for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids.[1] The ratio of SAM to SAH, often referred to as the "methylation potential," is a critical determinant of cellular methylation capacity.[3] Dysregulation of this ratio has been implicated in numerous disease states, making the accurate measurement of SAH levels essential for both basic research and clinical diagnostics.

Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological samples.[4] this compound, a non-radioactive, stable isotope-labeled analog of SAH, serves as an ideal internal standard for these assays. By incorporating ten 13C atoms, this compound is chemically identical to its endogenous counterpart but possesses a distinct mass, allowing for its differentiation and quantification by mass spectrometry. This co-elution and co-ionization with the analyte of interest corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.

Quantitative Data for this compound Application

The following tables summarize typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SAH using this compound as an internal standard. These values are representative of what can be achieved with a validated assay.

Table 1: LC-MS/MS Method Parameters for SAH Quantification

| Parameter | Value |

| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (SAH) | m/z 385.1 → 136.1 |

| MRM Transition (this compound) | m/z 395.1 → 146.1 |

Table 2: Assay Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 5 nM |

| Upper Limit of Quantification (ULOQ) | 1000 - 5000 nM |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal |

Experimental Protocols

Quantification of SAH in Biological Samples (e.g., Plasma, Cell Lysates)

This protocol outlines a standard workflow for the quantification of SAH using this compound as an internal standard.

a. Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To 50 µL of sample (plasma, cell lysate), add 150 µL of ice-cold methanol containing a known concentration of this compound (e.g., 50 nM).

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of Mobile Phase A.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Equilibrate the LC system with the initial mobile phase conditions.

-

Inject the reconstituted sample onto the analytical column.

-

Elute the analytes using a gradient program (e.g., 0-2 min: 2% B; 2-8 min: 2-98% B; 8-10 min: 98% B; 10.1-12 min: 2% B).

-

Monitor the MRM transitions for SAH and this compound in the mass spectrometer.

c. Data Analysis:

-

Integrate the peak areas for both SAH and this compound.

-

Calculate the peak area ratio (SAH / this compound).

-

Generate a calibration curve by plotting the peak area ratio of the standards against their known concentrations.

-

Determine the concentration of SAH in the unknown samples by interpolating their peak area ratios from the calibration curve.

Methyltransferase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a compound on a specific methyltransferase enzyme by measuring the production of SAH.

a. Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Methyltransferase enzyme

-

Substrate (e.g., DNA, protein)

-

S-Adenosyl-L-methionine (SAM)

-

Assay buffer

-

Test inhibitor at various concentrations

-

-

Initiate the reaction by adding SAM.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

b. Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol containing this compound as the internal standard.

-

Proceed with the protein precipitation and sample extraction steps as described in the quantification protocol above.

c. LC-MS/MS Analysis and Data Interpretation:

-

Quantify the amount of SAH produced in each reaction using the LC-MS/MS method.

-

Plot the concentration of SAH produced against the concentration of the test inhibitor.

-

Calculate the IC50 value of the inhibitor, which represents the concentration required to inhibit 50% of the enzyme's activity.

Visualizing the Core Concepts

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The Methionine Cycle and the inhibitory role of SAH.

Caption: Experimental workflow for SAH quantification using this compound.

Caption: Application of this compound in drug development.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of methylation-dependent processes. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to reliably quantify SAH in complex biological matrices. This capability is fundamental to elucidating the role of methylation in health and disease and for the development of targeted therapies against methyltransferases. The methodologies and data presented in this guide offer a comprehensive overview for the effective implementation of this compound in a research or drug development setting.

References

- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]

- 3. S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit [cellbiolabs.com]

- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Biological Significance of S-Adenosylhomocysteine Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAM) is the universal methyl donor for a vast array of biological methylation reactions essential for cellular function. The enzymatic transfer of a methyl group from SAM to a substrate produces S-Adenosyl-L-homocysteine (SAH). SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferases. Its accumulation can lead to widespread disruption of methylation-dependent processes, including epigenetic regulation, protein function, and small molecule metabolism. The cellular concentration of SAH is tightly regulated by the enzyme SAH hydrolase (SAHH), which catalyzes its reversible hydrolysis to adenosine and homocysteine. This guide provides a detailed examination of the central role of SAH in cellular metabolism, the profound biological consequences of its accumulation, and the methodologies used to study its impact, offering a critical resource for researchers in basic science and therapeutic development.

Introduction: The Central Role of the Methionine Cycle

The methionine cycle is a fundamental metabolic pathway that governs the flow of one-carbon units for cellular methylation reactions. S-Adenosylmethionine (SAM), synthesized from methionine and ATP, serves as the primary methyl group donor. Upon donation of its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH).[1][2] SAH must be efficiently cleared to prevent feedback inhibition of methyltransferases.[1][3] This clearance is primarily accomplished by SAH hydrolase (SAHH), which breaks SAH down into adenosine and homocysteine.[1][4] Homocysteine can then be remethylated to regenerate methionine, completing the cycle.

The ratio of SAM to SAH is often termed the "methylation potential" or "methylation index" of the cell.[1] A high SAM/SAH ratio indicates a robust capacity for methylation, whereas a low ratio, caused by the accumulation of SAH, signifies suppressed methylation capacity.[1]

References

- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to One-Carbon Metabolism and S-Adenosyl-L-homocysteine (SAH)

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One Carbon Metabolism, Fetal Growth and Long Term Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One Carbon Metabolism in Pregnancy: Impact on Maternal, Fetal and Neonatal Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Histone Methylation-Dependent DNA Methylation Pathway Is Uniquely Impaired by Deficiency in Arabidopsis S-Adenosylhomocysteine Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid analysis of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 16. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

Principle of using 13C labeled compounds in research

An In-depth Technical Guide to the Principle and Application of 13C Labeled Compounds in Research

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a powerful technique used to track the journey of an isotope through a reaction, metabolic pathway, or an entire biological system.[1] The process involves the strategic replacement of one or more atoms in a molecule with their stable, non-radioactive heavy isotope.[1] For carbon, the heavy isotope 13C, which accounts for approximately 1.1% of all natural carbon on Earth, is used in place of the highly abundant 12C.[1][2]

The fundamental principle lies in supplying a biological system—such as cells, tissues, or organisms—with a substrate (a "tracer") that has been enriched with 13C.[1][3] Common 13C-labeled substrates include glucose, glutamine, and other amino acids.[1] These labeled molecules are taken up by cells and metabolized through various biochemical pathways.[1] As the 13C atoms traverse pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway, they are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[1]

The key to this technique is the ability to detect and quantify the incorporation of 13C. Advanced analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, can distinguish between molecules containing 12C and those containing 13C due to the mass difference.[1][4][5] This allows researchers to trace the fate of carbon atoms, elucidate metabolic pathways, quantify reaction rates (fluxes), and understand the complex interconnectivity of metabolic networks.[3][6]

Key Terminology

-

Isotopologues: Molecules that are identical in chemical composition but differ in their isotopic content.[7][8] For a metabolite with 'n' carbon atoms, there can be isotopologues with 0 to n 13C atoms, resulting in masses from M+0 to M+n.[7]

-

Mass Isotopologue Distribution (MID): This describes the fractional abundance of each isotopologue for a given metabolite.[1][7] The MID is the primary quantitative output from MS-based 13C tracing experiments and is crucial for calculating metabolic fluxes.[1]

Synthesis of 13C Labeled Compounds

The generation of 13C labeled compounds for research is achieved through two primary methods:

-

Chemical Synthesis: This approach involves incorporating simple, commercially available 13C-labeled reagents, such as 13C-carbon dioxide or 13C-methanol, into more complex target molecules through established organic chemistry reactions.[6] For instance, elemental 13C can be used to produce 13C2-labeled calcium carbide, which in turn is used to generate acetylene as a universal building block for various organic molecules.[9]

-

Biosynthetic Methods: This technique utilizes microbial or cell culture systems.[6] When organisms like E. coli are grown in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose), they naturally incorporate the isotope into their own biomolecules.[6] This is a particularly effective method for producing uniformly 13C-labeled proteins, nucleic acids, and lipids.[6][10]

Key Applications and Methodologies

The ability to trace carbon flow provides unparalleled insight into cellular function, disease mechanisms, and drug action.

Metabolic Flux Analysis (13C-MFA)

13C-MFA is considered the gold standard for quantifying the rates of intracellular metabolic reactions (fluxes).[1][3] By providing cells with a 13C-labeled substrate and measuring the resulting labeling patterns in downstream metabolites, 13C-MFA can create a detailed map of cellular metabolic activity.[1][3] This is invaluable for understanding how metabolic pathways are altered in disease states, such as the rerouting of glucose metabolism in cancer cells to support rapid growth, or in response to drug treatments.[1][3][11]

The workflow for a 13C-MFA experiment is a systematic, often iterative process.[3][12]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 11. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 12. benchchem.com [benchchem.com]

The Application of SAH-13C10 in the Elucidation of SETD2 Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SET domain-containing 2 (SETD2) protein is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals. This epigenetic mark is crucial for a variety of cellular processes, including transcriptional elongation, RNA splicing, and DNA damage repair. Given its significant role, the dysregulation of SETD2 activity is implicated in the pathogenesis of numerous cancers, including clear cell renal cell carcinoma. Consequently, a thorough understanding of SETD2's enzymatic kinetics is paramount for the development of novel therapeutic agents.

S-Adenosyl-L-homocysteine (SAH) is the universal by-product of all S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions, including the one catalyzed by SETD2. SAH also acts as a feedback inhibitor for these enzymes. SAH-13C10, a stable isotope-labeled version of SAH, serves as an invaluable tool for researchers studying the kinetics of methyltransferases like SETD2. It can be utilized as an internal standard for accurate quantification of SAH production in enzymatic assays via mass spectrometry, or as a non-radioactive tracer to investigate inhibitor binding and enzyme mechanism. This guide provides an in-depth overview of the application of this compound in the study of SETD2 enzyme kinetics.

Quantitative Data: Inhibition of SETD2

| Compound | Type of Inhibition | IC50 | Assay Type |

| Sinefungin | SAM-competitive | - | - |

| N-propyl sinefungin (Pr-SNF) | SAM-competitive | 0.8 ± 0.02 µM | Biochemical |

| C13 | Non-nucleoside | 25 µM (cellular) | Cell-based proliferation |

| EZM0414 | Orally bioavailable | 18 nM | Biochemical |

| 34 nM | Cellular |

Experimental Protocols

The study of SETD2 kinetics can be approached through various assay formats. The use of this compound is particularly amenable to mass spectrometry-based methods for direct and precise quantification of the enzymatic reaction product.

Protocol 1: Luminescence-Based Assay for SETD2 Activity (MTase-Glo™)

This protocol measures the production of SAH, which is directly proportional to SETD2 methyltransferase activity.

Materials:

-

Recombinant human SETD2 enzyme

-

Histone H3 peptide substrate (e.g., H3 peptide corresponding to amino acids 21-44) or recombinant nucleosomes

-

S-Adenosyl-L-methionine (SAM)

-

MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM DTT, 5% glycerol, and 0.4 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare the SETD2 enzyme reaction mixture by combining the SETD2 enzyme, H3 peptide substrate, and assay buffer in the wells of the 384-well plate.

-

Initiate the enzymatic reaction by adding SAM. The final reaction volume is typically 5-10 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding 5 µL of MTase-Glo™ Reagent to each well. This reagent will convert the SAH produced into ADP.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 10 µL of MTase-Glo™ Detection Solution to each well. This solution contains an enzyme that will convert ADP to ATP, which then drives a luciferase reaction.

-

Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader. The light output is directly proportional to the concentration of SAH produced.

Protocol 2: Mass Spectrometry-Based SETD2 Kinetic Assay using this compound

This protocol allows for the highly sensitive and accurate quantification of SAH produced by SETD2, using this compound as an internal standard.

Materials:

-

Recombinant human SETD2 enzyme

-

Histone H3 peptide substrate or recombinant nucleosomes

-

S-Adenosyl-L-methionine (SAM)

-

This compound (as internal standard)

-

Assay Buffer

-

Quenching solution (e.g., 0.5% Trifluoroacetic Acid (TFA) or ice-cold methanol)

-

LC-MS/MS system

Procedure:

-

Set up the enzymatic reaction as described in Protocol 1, step 1.

-

Initiate the reaction by adding SAM.

-

Incubate at 30°C for various time points to generate a time course of the reaction.

-

At each time point, stop the reaction by adding the quenching solution.

-

Following quenching, add a known concentration of this compound to each sample. This will serve as the internal standard for quantification.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for both unlabeled SAH and this compound.

-

Quantify the amount of SAH produced in the enzymatic reaction by comparing the peak area of the unlabeled SAH to that of the known concentration of the this compound internal standard.

-

Use the quantitative data to determine enzyme kinetic parameters such as Vmax and Km.

Signaling Pathways Involving SETD2

SETD2 plays a pivotal role in several signaling pathways that are critical for cellular homeostasis and are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

Loss of SETD2 function has been shown to promote the stabilization and transcriptional activity of β-catenin, a key component of the Wnt signaling pathway. This can lead to increased cell proliferation and tumorigenesis.

Caption: SETD2 negatively regulates the Wnt/β-catenin pathway.

AMPK-FOXO3 Signaling Pathway

Changes in cellular energy levels can be sensed by the AMPK-FOXO3 signaling pathway, which in turn regulates the expression of SETD2. This connects cellular metabolism to epigenetic regulation.

Caption: AMPK-FOXO3 signaling axis regulates SETD2 expression.

STAT1-IL-8 Signaling Pathway

SETD2-mediated H3K36me3 can suppress the expression of interleukin 8 (IL-8) by preventing the assembly of the transcription factor STAT1 on the IL-8 promoter. This has implications for tumor growth and metastasis in lung adenocarcinoma.

Caption: SETD2 suppresses tumor progression via the STAT1-IL-8 axis.

Experimental Workflow for Kinetic Analysis of SETD2 Inhibition

The following diagram illustrates a typical workflow for determining the inhibitory constants (IC50 and Ki) of SAH for SETD2, utilizing this compound in a mass spectrometry-based assay.

Caption: Workflow for determining inhibition constants of SAH for SETD2.

Conclusion

The study of SETD2 enzyme kinetics is a rapidly evolving field with significant implications for cancer biology and drug discovery. This compound provides a robust and versatile tool for these investigations. By enabling precise quantification of enzyme activity and facilitating detailed mechanistic studies, this compound can help to elucidate the intricate regulatory mechanisms of SETD2 and accelerate the development of novel therapeutic strategies targeting this critical enzyme. The protocols and workflows outlined in this guide offer a framework for researchers to effectively employ this compound in their exploration of SETD2 enzymology.

Methodological & Application

Application Notes and Protocol for the Use of SAH-13C10 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of S-adenosylhomocysteine (SAH), a critical intermediate in methylation pathways, is essential for understanding various physiological and pathological processes. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1][2] This document provides a detailed protocol for the use of S-adenosylhomocysteine-(adenosine-¹³C₁₀) (SAH-¹³C₁₀) as an internal standard for the quantification of SAH in biological matrices by LC-MS/MS.

SAH-¹³C₁₀ is an ideal internal standard as it shares identical chemical and physical properties with the endogenous analyte (SAH), ensuring it behaves similarly during extraction, chromatography, and ionization.[3] The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable normalization of the analyte signal.

Signaling Pathway and Experimental Workflow

The use of SAH-¹³C₁₀ as an internal standard is integral to the analytical workflow for quantifying SAH. The following diagrams illustrate the role of SAH in the methionine cycle and the general experimental workflow for its quantification.

References

Application Notes and Protocols for the Quantitative Analysis of S-adenosyl-L-homocysteine (SAH) using SAH-13C10 and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular metabolism, particularly in methylation reactions. It is formed from S-adenosyl-L-methionine (SAM) after the transfer of a methyl group to a substrate. The ratio of SAM to SAH is a key indicator of the cell's methylation potential and is implicated in various physiological and pathological processes, including epigenetic regulation and cardiovascular diseases.[1][2] Accurate quantification of SAH in biological matrices is therefore essential for research in these areas. This document provides a detailed protocol for the quantitative analysis of SAH in plasma using a stable isotope dilution method with S-adenosyl-L-homocysteine-¹³C₁₀ (SAH-¹³C₁₀) as an internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method employs a stable isotope dilution LC-MS/MS approach for the accurate and precise quantification of SAH. A known amount of the stable isotope-labeled internal standard, SAH-¹³C₁₀, which has nearly identical physicochemical properties to the endogenous SAH, is added to the biological sample.[3][4] This internal standard co-elutes with the analyte and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.[3] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[5] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Metabolic Pathway of S-adenosyl-L-homocysteine (SAH)

SAH is a central component of the methionine cycle. Methionine is converted to SAM, the universal methyl donor in numerous biological reactions. Upon donating its methyl group, SAM is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase. Homocysteine can be remethylated to methionine to complete the cycle, or it can enter the transsulfuration pathway for cysteine synthesis.[6][7][8]

Figure 1: The Methionine Cycle showing the formation and metabolism of SAH.

Experimental Protocols

Materials and Reagents

-

S-adenosyl-L-homocysteine (SAH) standard (Sigma-Aldrich)

-

S-adenosyl-L-homocysteine-(adenosine-¹³C₁₀) (SAH-¹³C₁₀) (Cambridge Isotope Laboratories, Inc.)[9]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (EDTA)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Standard Solutions Preparation

-

SAH Stock Solution (1 mM): Dissolve an appropriate amount of SAH in 0.1 M HCl.

-

SAH-¹³C₁₀ Internal Standard Stock Solution (1 mM): Dissolve an appropriate amount of SAH-¹³C₁₀ in 0.1 M HCl.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the SAH stock solution with a suitable solvent (e.g., 0.1% formic acid in water) to create a calibration curve.

-

Internal Standard Working Solution: Dilute the SAH-¹³C₁₀ stock solution to a final concentration of 5 µmol/L in 0.1% formic acid.[10]

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 200 µL of plasma sample.[10]

-

Add 50 µL of the internal standard working solution (5 µmol/L SAH-¹³C₁₀) to each sample, calibrator, and quality control sample.[10]

-

Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[10]

-

Add 550 µL of ice-cold acetone to precipitate proteins.[10]

-

Vortex for 10 minutes and incubate at 4°C for another 10 minutes.[10]

-

Centrifuge the samples at 13,400 x g for 10 minutes at 4°C.[10]

-

Transfer 500 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Parameters may need to be optimized for specific instrumentation.

| Parameter | Condition |

| LC System | Shimadzu Nexera LC System or equivalent[11][12] |

| Column | Phenomenex EA:faast, 3 µm, 250 x 2 mm[11][12] |

| Mobile Phase A | 10 mmol/L ammonium formate buffer (pH 3.4)[10] |

| Mobile Phase B | Acetonitrile[10] |

| Flow Rate | 0.6 mL/min, increasing to 0.8 mL/min[10] |

| Gradient | Start with 5% B, hold for 1 min, then gradient to 95% B in 2.5 min, hold for 0.5 min, and re-equilibrate for 1 min.[10] |

| Injection Volume | 20 µL[10] |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex 5500 QTRAP®)[11][12] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[11][12] |

| Ion Spray Voltage | +5000 V[11][12] |

| Source Temp. | 500 °C[10] |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| SAH | 385.1 | 136.2[10] |

| SAH-¹³C₁₀ | 395.1 | 146.1 |

*Note: The m/z values for SAH-¹³C₁₀ are calculated based on the molecular weight of S-Adenosyl-L-homocysteine (adenosine-¹³C₁₀) and the known fragmentation pattern of SAH. The precursor ion represents the protonated molecule [M+H]⁺, and the product ion represents the protonated adenine fragment with 10 ¹³C atoms in the adenosine moiety.

Experimental Workflow

Figure 2: Experimental workflow for the quantification of SAH in plasma.

Data Presentation

The quantitative performance of LC-MS/MS methods for SAH analysis reported in the literature is summarized below. These values can serve as a benchmark for method validation.

Table 2: Summary of Quantitative Data for SAH Analysis in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 16 - 1024 nmol/L | [10] |

| 12.5 - 5000 nmol/L | [11][12] | |

| Lower Limit of Quantification (LLOQ) | 16 nmol/L | [10] |

| 0.7 nmol/L | [13] | |

| Limit of Detection (LOD) | 8 nmol/L | [10] |

| Inter-day Accuracy | 97.9 - 99.3% | [10] |

| Inter-day Imprecision | 8.4 - 9.8% | [10] |

| Mean Recovery | 101.7% | [13] |

Table 3: Typical SAH Concentrations in Human Plasma

| Population | Mean SAH Concentration (nmol/L) | Standard Deviation (nmol/L) | Reference |

| Healthy Adults (n=31) | 13.3 | 5.0 | [13] |

Conclusion

The described LC-MS/MS method using SAH-¹³C₁₀ as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of SAH in biological samples. This methodology is well-suited for clinical research and drug development applications where accurate measurement of this key metabolite is crucial. The provided protocols and data serve as a comprehensive guide for researchers and scientists to implement this analytical technique in their laboratories.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 9. ð-Adenosyl-L-homocysteine (adenosine-¹³Cââ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for METTL3 Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating mRNA stability, splicing, and translation. The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit. Dysregulation of METTL3 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for screening and characterizing inhibitors of METTL3, with a focus on the reference inhibitor S-Adenosylhomocysteine (SAH) and its isotopically labeled form, SAH-13C10.

METTL3 Signaling Pathway

METTL3, in a heterodimeric complex with METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on mRNA, producing m6A-modified mRNA and S-adenosylhomocysteine (SAH).[1] SAH, the demethylated product of SAM, acts as a product inhibitor of the METTL3-METTL14 complex. The m6A modification is recognized by "reader" proteins, which then mediate the downstream effects on mRNA fate.

References

Application Notes and Protocols: SAH-13C10 as an Internal Standard for LC-MS based Quantification of S-Adenosylhomocysteine (SAH) in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed by the demethylation of S-adenosylmethionine (SAM). The SAM/SAH ratio is a key indicator of the cellular methylation potential and is implicated in the regulation of various biological processes through its influence on methyltransferase activity. Accurate quantification of intracellular SAH levels is therefore essential for studying epigenetic regulation, one-carbon metabolism, and the effects of drugs targeting these pathways.

SAH-13C10 is a stable isotope-labeled form of SAH, containing ten 13C atoms.[1][2] This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By "spiking" a known amount of this compound into a biological sample, it allows for the precise and accurate determination of the endogenous, unlabeled SAH concentration, correcting for variations in sample preparation and instrument response.

This document provides a detailed protocol for the preparation of cultured cell samples for the quantification of SAH using this compound as an internal standard.

Data Presentation

Table 1: Reagent and Equipment Specifications

| Reagent/Equipment | Specification |

| This compound | Purity ≥98% |

| Methanol (MeOH) | LC-MS grade |

| Acetonitrile (ACN) | LC-MS grade |

| Water (H2O) | LC-MS grade, deionized |

| Formic Acid (FA) | LC-MS grade, >99% |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| Centrifuge | Refrigerated, capable of >15,000 x g |

| Sonicator | Probe or bath sonicator |

| Vortex Mixer | Standard laboratory vortexer |

| Microcentrifuge Tubes | 1.5 mL, low protein binding |

| LC-MS System | Triple quadrupole or high-resolution MS |

Table 2: Preparation of Stock and Working Solutions

| Solution | Preparation | Storage |

| This compound Stock (1 mg/mL) | Dissolve 1 mg of this compound in 1 mL of LC-MS grade water. | -20°C |

| This compound Working Standard (1 µg/mL) | Dilute 10 µL of 1 mg/mL stock into 990 µL of LC-MS grade water. | -20°C |

| Extraction Solvent | 80:20 Methanol:Water (v/v) with 0.1% Formic Acid | 4°C |

Experimental Protocols

Cell Culture and Harvesting

-

Seed and culture cells to the desired confluency or cell number in appropriate culture vessels (e.g., 6-well plates).

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

After the final wash, add 1 mL of ice-cold PBS and scrape the cells.

-

Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and keep the cell pellet on ice.

Cell Lysis and Metabolite Extraction

-

Resuspend the cell pellet in 200 µL of ice-cold extraction solvent (80:20 MeOH:H2O with 0.1% FA).

-

Add 10 µL of the 1 µg/mL this compound working standard to each sample.

-

Vortex the mixture vigorously for 30 seconds.

-

Lyse the cells by sonication on ice. Use a probe sonicator for 3 cycles of 10 seconds on, 30 seconds off, or a bath sonicator for 10 minutes.

-

Incubate the samples at -20°C for 1 hour to precipitate proteins.[3]

Sample Clarification and Preparation for LC-MS

-

Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

-

Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolite extract in 100 µL of 5% Acetonitrile in water with 0.1% Formic Acid.

-

Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

-

Transfer the final supernatant to an LC-MS autosampler vial for analysis.

Mandatory Visualization

Caption: Workflow for this compound sample preparation.

References

Application Notes and Protocols for the Use of SIRT1 Inhibitors in Cell Culture Experiments

A Clarification on SAH-13C10: Initial research indicates that this compound is a carbon-13 labeled version of S-Adenosylhomocysteine (SAH).[1][2] While SAH is a known inhibitor of the METTL3-METTL14 methyltransferase complex, it is not recognized as a direct inhibitor of SIRT1.[1][2] The following application notes and protocols are provided for well-characterized and commonly used SIRT1 inhibitors in cell culture experiments, such as EX-527 and Sirtinol. These protocols can be adapted for other potent and specific SIRT1 inhibitors.

Introduction to SIRT1 Inhibition

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation.[3][4] By deacetylating both histone and non-histone protein targets, SIRT1 influences gene expression and the activity of numerous transcription factors and signaling molecules.[5] Given its involvement in cell survival and proliferation pathways, SIRT1 has emerged as a significant target in drug discovery, particularly in the field of oncology.[3] Inhibition of SIRT1 activity can lead to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to conventional therapies.[5][6][7]

These application notes provide an overview of the cellular effects of SIRT1 inhibition and detailed protocols for key in vitro experiments to assess the biological activity of SIRT1 inhibitors.

Data Presentation: Efficacy of Common SIRT1 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of commonly used SIRT1 inhibitors against SIRT1 and SIRT2, providing a reference for selecting the appropriate compound and concentration for your experiments.

| Inhibitor | Target(s) | IC50 (µM) | Cell Line(s) | Reference |

| EX-527 | SIRT1 | 0.038 | In vitro assay | [6] |

| SIRT2 | 19.6 | In vitro assay | [8] | |

| Sirtinol | SIRT1 | 131 | In vitro assay | [9] |

| SIRT2 | 38 | In vitro assay | [9] | |

| Cambinol | SIRT1/2 | 80 (effective concentration) | RPMI8226, U266 | [5] |

Signaling Pathways Affected by SIRT1 Inhibition

SIRT1 inhibition impacts multiple signaling pathways that are critical for cell fate decisions. A key target of SIRT1 is the tumor suppressor protein p53. Under normal conditions, SIRT1 deacetylates p53, leading to its inactivation and degradation. Inhibition of SIRT1 results in the hyperacetylation of p53, enhancing its stability and transcriptional activity.[10][11][12] This leads to the upregulation of p53 target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins like Bax.

Experimental Workflow for Evaluating SIRT1 Inhibitors

A typical workflow for characterizing the effects of a SIRT1 inhibitor in cell culture involves a series of assays to determine its impact on cell viability, cell cycle progression, and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of SIRT1 inhibitors in cell culture.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

SIRT1 inhibitor stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Inhibitor Treatment: Prepare serial dilutions of the SIRT1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[5]

-

MTT/CCK-8 Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

-

-

Measurement:

-

For MTT assay: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

For CCK-8 assay: Measure the absorbance at 450 nm.[5]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the SIRT1 inhibitor at the desired concentration and for the appropriate duration (e.g., 48 hours).[5]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13][14]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13][14]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot for Acetyl-p53

This technique is used to detect the levels of acetylated p53, a direct downstream target of SIRT1.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence reagent.

-

Analysis: Quantify the band intensities and normalize the level of acetyl-p53 to total p53 and the loading control. An increase in the acetyl-p53/total p53 ratio indicates SIRT1 inhibition.[5]

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular effects of SIRT1 inhibitors. By systematically evaluating changes in cell viability, apoptosis, cell cycle progression, and the acetylation status of key SIRT1 substrates, scientists can effectively characterize the mechanism of action of novel SIRT1-targeting compounds for potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of SIRT1 deacetylase and p53 activation uncouples the anti-inflammatory and chemopreventive actions of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. EX527, a sirtuins 1 inhibitor, sensitizes T-cell leukemia to death receptor-mediated apoptosis by downregulating cellular FLICE inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of DNA and RNA Methylation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DNA and RNA methylation are crucial epigenetic modifications that play a significant role in regulating gene expression, cellular differentiation, and disease pathogenesis. The ability to accurately quantify methylation levels is essential for researchers in basic science, drug discovery, and clinical diagnostics. While the specific reagent "SAH-13C10" is not found in the public domain, this document provides detailed protocols for widely accepted and robust methods for the quantitative analysis of DNA and RNA methylation.

This application note details the use of Bisulfite Conversion coupled with Quantitative PCR (qMSP) for DNA methylation analysis and introduces the Nm-VAQ (RNase H-based Nm validation and absolute quantification) method for RNA 2'-O-methylation. These methods offer high sensitivity and specificity, making them suitable for a wide range of research applications.

Principle of the Methods

DNA Methylation Analysis using qMSP:

The gold standard for DNA methylation analysis involves the treatment of genomic DNA with sodium bisulfite. This chemical conversion deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[1][2][3] Subsequent amplification using PCR with primers designed to distinguish between methylated and unmethylated sequences allows for the quantification of methylation levels at specific loci.[4][5] Quantitative PCR (qPCR) provides a highly sensitive and quantitative readout.